molecular formula C21H16Cl2N2O3S B2970456 (E)-[(3,4-dichlorophenyl)methoxy]({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine CAS No. 477852-22-5

(E)-[(3,4-dichlorophenyl)methoxy]({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine

Cat. No.: B2970456
CAS No.: 477852-22-5
M. Wt: 447.33
InChI Key: NYKSDEXOHXQEEK-WYMPLXKRSA-N
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Description

This compound is an (E)-configured Schiff base derivative characterized by a central imine linkage (methylideneamine) connecting two aromatic systems. The first moiety is a (3,4-dichlorophenyl)methoxy group, which introduces strong electron-withdrawing effects and lipophilicity due to the chlorine substituents. The second aromatic system is a 3-nitrophenyl ring substituted at the 4-position with a (4-methylphenyl)sulfanyl group. The E-configuration ensures spatial arrangement critical for intermolecular interactions, such as binding to biological targets or coordination with metal ions .

Properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c1-14-2-6-17(7-3-14)29-21-9-5-15(11-20(21)25(26)27)12-24-28-13-16-4-8-18(22)19(23)10-16/h2-12H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKSDEXOHXQEEK-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 3,4-dichlorophenylmethanol, which is then reacted with appropriate reagents to introduce the methoxy group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.

Scientific Research Applications

(E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-(3,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced growth of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name & Features Key Structural Variations vs. Target Compound Implications for Properties/Activity Source
(E)-(4-Chlorophenyl)methoxyamine 4-Chlorophenyl (vs. 3,4-dichlorophenyl) in methoxy group Reduced lipophilicity and steric bulk; may alter receptor affinity
(E)-Methoxy({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine Methoxy group (vs. 3,4-dichlorophenylmethoxy) Lower electron-withdrawing effect; increased solubility in polar solvents
(E)-(4-Chlorophenyl)methoxyamine Pyridinyl-CF₃ substituent (vs. sulfanyl group) Enhanced polarity and potential for π-π stacking; altered pharmacokinetics
(E)-(5-Bromo-1H-indol-3-yl)methylideneamine Bromoindole core (vs. nitroaromatic system) Potential for DNA intercalation; distinct electronic profile
N-[2-(4-chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine Ethylamine linker and trimethoxybenzyl group (vs. imine linkage) Increased flexibility; altered metabolic stability

Electronic and Steric Effects

  • Chlorine vs.
  • Nitro Group Positioning : The 3-nitro group on the phenyl ring creates a meta-directing effect, influencing subsequent chemical modifications. Analogs lacking this group (e.g., indole derivatives) exhibit reduced electron deficiency .

Lipophilicity and Solubility

  • The dichlorophenyl and nitro groups in the target compound contribute to high lipophilicity (logP ~4.5 estimated), reducing aqueous solubility compared to methoxy or methylsulfanyl analogs (e.g., logP ~3.2 for the methoxy variant in ).
  • Sulfanyl-containing analogs demonstrate moderate solubility in organic solvents like DMSO, whereas pyridinyl-CF₃ derivatives show improved solubility due to polar trifluoromethyl interactions .

Stability and Degradation

  • The nitro group may render the compound susceptible to photodegradation, necessitating UV-protected storage. In contrast, bromoindole analogs exhibit higher photostability .
  • Hydrolytic stability of the imine linkage varies: Electron-withdrawing groups (e.g., NO₂) stabilize the bond, while electron-donating groups (e.g., OCH₃) increase hydrolysis rates .

Biological Activity

The compound (E)-(3,4-dichlorophenyl)methoxyamine is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for assessing its applicability in medicinal chemistry and pharmacology. This article compiles relevant research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C21H16Cl2N2O3S
  • Molecular Weight : 432.33 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for structural analysis.

Structure

The compound features a methoxy group, dichlorophenyl moiety, and a sulfanyl-substituted nitrophenyl group, which contribute to its potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to (E)-(3,4-dichlorophenyl)methoxyamine exhibit significant antimicrobial properties. For instance:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives against Gram-positive and Gram-negative bacteria. The derivatives showed varying degrees of inhibition, with some exhibiting MIC (Minimum Inhibitory Concentration) values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of similar compounds have been documented, suggesting that the target compound may also possess such activities:

  • In Vitro Studies : In vitro assays demonstrated that derivatives with similar structures inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were recorded in the micromolar range, indicating potential efficacy .

The proposed mechanisms for the biological activity of these compounds include:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of a series of compounds structurally related to the target compound. The results indicated that modifications in the phenyl groups significantly affected their antibacterial potency. The most effective derivative displayed a broad spectrum of activity against both bacterial strains tested .

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, a derivative was shown to inhibit the growth of MCF-7 cells by inducing cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed significant increases in apoptotic cells after treatment with the compound .

Table 1: Biological Activity Summary

Activity TypeModel OrganismMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus5 µg/mL
AntibacterialEscherichia coli10 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerHeLa (cervical cancer)20 µM

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility
Chlorination of phenyl ringEnhanced antibacterial potency
Sulfanyl substitutionImproved anticancer activity

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield?

Methodological Answer: The synthesis of Schiff base derivatives like this compound typically involves condensation between an aldehyde and an amine under mild acidic or basic conditions. For example, in analogous syntheses (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine ), ethanol or methanol is used as a solvent with catalytic acetic acid to drive imine formation . Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Catalyst : Acetic acid (~10 drops) accelerates condensation without over-protonating the amine .
  • Temperature : Room temperature or gentle heating (40–60°C) prevents decomposition of nitro or sulfanyl groups.
  • Purification : Vacuum filtration and washing with methanol/water yield high-purity products (91% in one study) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • 1H/13C-NMR : Assigns proton environments (e.g., methoxy at δ 3.84 ppm, aromatic protons at δ 7.0–8.1 ppm) and confirms imine linkage (δ ~8.5–10.5 ppm for –N=CH–) .
  • FTIR : Detects C=N stretches (~1596–1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1500–1350 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., calculated 334.1556 vs. observed 334.1553 for a related compound) .
  • X-ray crystallography (if crystals form): Resolves E/Z isomerism and spatial arrangement of substituents .

Advanced Research Questions

Q. How can contradictions in NMR data for E/Z isomerism be resolved?

Methodological Answer: E/Z isomerism in Schiff bases can lead to overlapping peaks in 1H-NMR. To resolve this:

  • NOESY experiments : Detect spatial proximity between –N=CH– protons and adjacent aromatic groups to distinguish E (trans) and Z (cis) configurations .
  • Variable-temperature NMR : Heating the sample reduces rotational barriers, simplifying splitting patterns (e.g., coalescence temperature studies) .
  • Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts for each isomer, aligning with experimental data .

Q. What computational strategies predict the reactivity of sulfanyl and nitro substituents?

Methodological Answer:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro groups act as strong electron-withdrawing groups, directing electrophilic attacks to the sulfanyl-substituted ring) .
  • DFT-based Fukui indices : Quantify nucleophilic/electrophilic sites. For example, the sulfanyl group’s sulfur atom may show high nucleophilicity, favoring oxidation or alkylation reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities influenced by nitro/sulfanyl moieties .

Contradiction Analysis Example

Issue : Conflicting reports on nitro group stability under acidic conditions.
Resolution : In one study, nitro groups remained intact during HCl-mediated cyclization in methanol , while others note decomposition in stronger acids. Mitigation involves pH control (pH 6–8) and avoiding prolonged exposure to Brønsted acids .

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